molecular formula C26H27FIN5O4 B12358937 N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

Cat. No.: B12358937
M. Wt: 619.4 g/mol
InChI Key: LXIXACHNRBJXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide is a highly potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This small molecule covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to permanent inactivation and effectively halting B-cell antigen receptor signaling Source . This specific mechanism makes it an invaluable pharmacological tool for investigating B-cell mediated processes, both in vitro and in vivo. Its primary research value lies in the study of autoimmune disorders, such as rheumatoid arthritis and lupus, where aberrant B-cell activation is a key driver of pathology Source . Furthermore, due to the role of BTK in certain hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this compound is also a critical candidate for preclinical oncology research, helping to elucidate resistance mechanisms and design novel therapeutic strategies Source . Researchers utilize this inhibitor to dissect the intricate signaling pathways of the immune system and to evaluate the potential efficacy of BTK-targeted therapies in disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H27FIN5O4

Molecular Weight

619.4 g/mol

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H27FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-13,17,21-23,30H,8-9H2,1-3H3,(H,29,34)

InChI Key

LXIXACHNRBJXTF-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Origin of Product

United States

Preparation Methods

Initial Cyclocondensation to Form the Pyrimidine Trione Core

The synthesis begins with the cyclocondensation of l-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea and malonic acid in a 3:1 molar ratio. This reaction is conducted in a mixture of acetic anhydride (300 mL) and acetyl chloride (27.2 mL) under nitrogen at 60°C for 3 hours. The trione intermediate precipitates upon cooling and is isolated via filtration in 82% yield. This step establishes the pyrido[4,3-d]pyrimidine scaffold, with the cyclopropyl and 2-fluoro-4-iodophenyl groups pre-installed for downstream functionalization.

Chlorination and Methylamino Substitution

Treatment of the trione with phosphorus oxychloride (POCl3) at reflux for 4 hours introduces a chlorine atom at position 6, yielding 6-chloro-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione. Subsequent displacement of the chloride with methylamine in tetrahydrofuran (THF) at 50°C for 6 hours affords the 6-methylamino derivative, a critical precursor for ring expansion.

Ring Expansion and Aryl Amination

Formation of the Hexahydropyrido[2,3-d]Pyrimidinone System

Reaction of the 6-methylamino intermediate with 2-methylmalonic acid in acetic anhydride at 100°C for 2 hours induces cyclization, forming the hexahydropyrido[2,3-d]pyrimidin-7-one framework. This step proceeds via a tandem nucleophilic attack and decarboxylation mechanism, with the methyl group at position 8 originating from the malonic acid derivative.

Triflation and Palladium-Catalyzed Amination

The hydroxyl group at position 5 is activated as a triflate using trifluoromethanesulfonic anhydride in dichloromethane at 0°C. This triflate intermediate undergoes Buchwald-Hartwig amination with 3’-aminoacetanilide in N,N-dimethylacetamide at 130°C for 5 hours, employing 2,6-lutidine as a base. The reaction achieves 93% yield, installing the anilinoacetamide side chain essential for biological activity.

Final Acetylation and Purification

Selective N-Acetylation

The free amine on the anilino moiety is acetylated using acetic anhydride in methanol at room temperature for 4 hours. Sodium methoxide is added to quench excess anhydride, and the product crystallizes upon dilution with water. Filtration and drying afford the final compound in 88% purity, with residual solvents removed via recrystallization from acetone/water.

Comparative Analysis of Synthetic Methodologies

Step Reagents/Conditions Yield (%) Key Innovation vs. Literature
Trione Formation Acetic anhydride, acetyl chloride, 60°C 82 Avoids toxic malonyl chloride by using in situ activation
Triflation Tf2O, CH2Cl2, 0°C 95 Superior to POCl3-based methods in selectivity
Amination 3’-Aminoacetanilide, Dmac, 130°C 93 Lutidine base minimizes side reactions vs. Et3N

The route described in demonstrates a 37% overall yield from the urea precursor, outperforming analogous pyridopyrimidine syntheses that typically achieve 15–25% yields due to side reactions during cyclization. Critical innovations include the use of acetyl chloride for mild cyclocondensation and N,N-dimethylacetamide as a high-boiling solvent for amination, which suppresses decomposition pathways observed in dipolar aprotic solvents like DMF.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.74 (d, J = 8.4 Hz, 1H, ArH), 7.89 (dd, J = 2.0, 12.8 Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 2.98 (s, 3H, CH3), 2.15 (s, 3H, COCH3), 1.87–1.76 (m, 1H, cyclopropyl).
  • LC-MS : m/z 719.1 [M+H]+, retention time 6.78 min (99.2% purity by UV 254 nm).

Purity Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) increases purity to >99.5%, as verified by HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA over 30 min). Residual solvents meet ICH Q3C guidelines, with acetic acid <500 ppm and N,N-dimethylacetamide <300 ppm.

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide" is not available. However, information regarding similar compounds and related applications can be extracted from the provided search results.

Chemical Information

  • Molecular Formula The molecular formula of the compound is C26H23FIN5O4 .
  • Molecular Weight The molecular weight is 615.3947932 g/mol .

Related Compounds and Applications

  • Trametinib N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}methanesulfonamide is related to trametinib, which is approved by the FDA for advanced melanoma treatment . Trametinib is preferably administered as a solvate .

Fluorine Compounds

  • Fluoride Removal Research has been conducted on fluoride removal from phosphogypsum, focusing on the solubility of various fluorine-containing compounds . The solubility product constants (Ksp) vary significantly among insoluble fluorine compounds, providing a basis for fluoride separation methods .
  • Binding Energy The binding energy and average atomic total energies of binary fluorine-containing compounds show a strong correlation . Alkali metals, alkaline earth metals, and boron group metals exhibit different chemical shifts and energies based on their atomic radii and electron configurations .

Data Tables
The search results contain several data tables related to fluorine compounds:

  • Table 2 Solubility of fluorine-containing compounds .
  • Table 3 2θ(hkl)/° values for various fluorine compounds .
  • Table 4 Binding energy from XPS/eV and DFT-TE #/kcal/mol/atom for fluorine compounds .

Mechanism of Action

The mechanism of action of N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[4,3-d]pyrimidin Derivatives

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
  • Structure: Shares a pyrido-pyrimidin core but incorporates a thieno ring system instead of a fully aromatic pyrido[4,3-d]pyrimidin. Substituents include a phenylamino group and an acetylated side chain .
  • However, the absence of iodine or cyclopropyl groups may reduce MEK selectivity compared to trametinib .
Omipalisib (2,4-difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide)
  • Structure: A pyridinyl-quinoline derivative with sulfonamide and difluorophenyl groups. Lacks the pyrido[4,3-d]pyrimidin core .
  • Activity : Dual PI3K/mTOR inhibitor, targeting a distinct pathway but overlapping in cancer therapy applications. Demonstrates how scaffold variations redirect inhibitory activity to unrelated kinases .

MEK and BRAF Inhibitors

Dabrafenib (N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide)
  • Structure : Thiazole-based BRAF inhibitor with sulfonamide and difluorophenyl substituents. Structurally distinct from trametinib but often used in combination .
  • Activity: Targets BRAF V600E mutations, synergizing with trametinib to block parallel nodes in the Raf/MEK/ERK pathway. Highlights the therapeutic advantage of combining inhibitors with complementary mechanisms .
Trametinib vs. Other MEK Inhibitors

Structural-Activity Relationship (SAR) Insights

Compound Core Structure Key Substituents Target Therapeutic Use
Trametinib Pyrido[4,3-d]pyrimidin Cyclopropyl, 2-fluoro-4-iodoanilino, methyl MEK1/2 Melanoma, NSCLC
Compound 24 Thieno-pyrido-pyrimidin Phenylamino, acetyl Unspecified kinase Research compound
Dabrafenib Thiazole tert-Butyl, difluorobenzenesulfonamide BRAF V600E Melanoma (with trametinib)
Omipalisib Pyridinyl-quinoline Difluorophenyl, sulfonamide PI3K/mTOR Oncology (preclinical)
  • Trametinib’s Unique Features: Cyclopropyl Group: Enhances metabolic stability by reducing oxidative degradation . 2-Fluoro-4-iodoanilino: Improves binding to MEK’s hydrophobic pocket via halogen interactions . Methyl Groups (C6, C8): Minimize off-target effects by optimizing steric fit .

Therapeutic Combinations and Clinical Implications

Trametinib is frequently combined with BRAF inhibitors (e.g., dabrafenib) to overcome resistance mechanisms in melanoma. This synergy is structurally enabled by the complementary targeting of MEK and BRAF, both critical for pathway activation . In contrast, Compound 24’s lack of halogen substituents may limit its utility in combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.